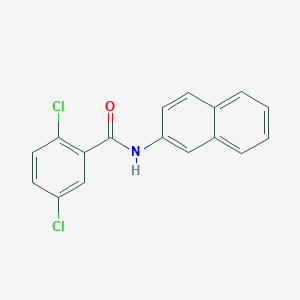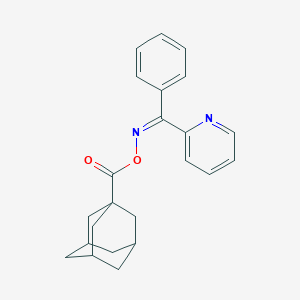
phenyl(2-pyridinyl)methanone O-(1-adamantylcarbonyl)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl(2-pyridinyl)methanone O-(1-adamantylcarbonyl)oxime, also known as PHA-848125, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. PHA-848125 is a small molecule inhibitor of cyclin-dependent kinase (CDK) 2, 5, and 7, which are key regulators of the cell cycle and transcription.
Aplicaciones Científicas De Investigación
Phenyl(2-pyridinyl)methanone O-(1-adamantylcarbonyl)oxime has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and viral infections. In cancer, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, and it has been suggested as a potential treatment for various types of cancer. In neurodegenerative diseases, this compound has been shown to protect neurons from cell death and improve cognitive function in animal models of Alzheimer's disease. In viral infections, this compound has been shown to inhibit the replication of several viruses, including HIV-1, hepatitis C virus, and influenza A virus.
Mecanismo De Acción
Phenyl(2-pyridinyl)methanone O-(1-adamantylcarbonyl)oxime inhibits CDK2, CDK5, and CDK7, which are key regulators of the cell cycle and transcription. By inhibiting these kinases, this compound induces cell cycle arrest and apoptosis in cancer cells, protects neurons from cell death, and inhibits viral replication. This compound also inhibits the phosphorylation of the RNA polymerase II C-terminal domain, which is essential for transcription.
Biochemical and Physiological Effects:
In addition to its effects on cell cycle and transcription, this compound has been shown to have other biochemical and physiological effects. This compound has been shown to inhibit the activity of the ATP-binding cassette transporter ABCG2, which is involved in drug resistance in cancer cells. This compound has also been shown to inhibit the activity of the histone deacetylase HDAC1, which is involved in epigenetic regulation of gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phenyl(2-pyridinyl)methanone O-(1-adamantylcarbonyl)oxime has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good solubility in aqueous solutions. This compound has also been shown to have good selectivity for CDK2, CDK5, and CDK7, which reduces the risk of off-target effects. However, this compound has some limitations for lab experiments. It has a relatively short half-life in vivo, which limits its effectiveness as a therapeutic agent. This compound also has low oral bioavailability, which makes it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on phenyl(2-pyridinyl)methanone O-(1-adamantylcarbonyl)oxime. One direction is to develop more potent and selective CDK inhibitors based on the structure of this compound. Another direction is to investigate the potential therapeutic applications of this compound in combination with other drugs or therapies. Additionally, further research is needed to understand the mechanisms underlying the effects of this compound on ABCG2 and HDAC1, and to investigate the potential therapeutic applications of this compound in diseases related to drug resistance and epigenetic regulation.
Métodos De Síntesis
The synthesis of phenyl(2-pyridinyl)methanone O-(1-adamantylcarbonyl)oxime involves several steps, including the reaction of 2-pyridinecarboxaldehyde with phenylacetylene, followed by the reaction of the resulting compound with hydroxylamine-O-sulfonic acid to form the oxime intermediate. The final step involves the reaction of the oxime intermediate with 1-adamantylcarbonyl chloride to produce this compound.
Propiedades
IUPAC Name |
[(Z)-[phenyl(pyridin-2-yl)methylidene]amino] adamantane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c26-22(23-13-16-10-17(14-23)12-18(11-16)15-23)27-25-21(19-6-2-1-3-7-19)20-8-4-5-9-24-20/h1-9,16-18H,10-15H2/b25-21- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDOYLYHLBOKCW-DAFNUICNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)ON=C(C4=CC=CC=C4)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)O/N=C(/C4=CC=CC=C4)\C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[3-(benzylthio)propanoyl]amino}benzamide](/img/structure/B5704095.png)
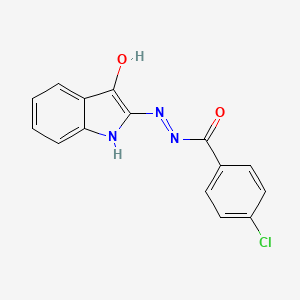

![N,N'-[(3,4-dimethoxyphenyl)methylene]dibenzamide](/img/structure/B5704100.png)
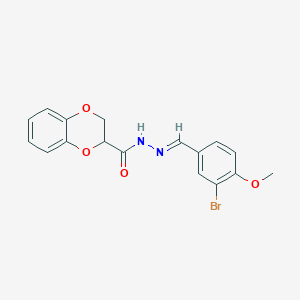

![N-benzyl-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5704142.png)
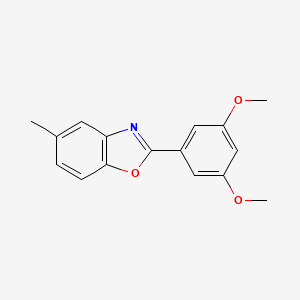


![2-[4-(2-cyano-2-phenylvinyl)phenoxy]acetamide](/img/structure/B5704169.png)
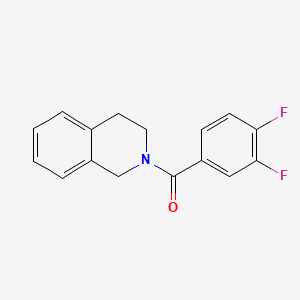
![N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B5704190.png)
